1,1'-(4-Phenylbut-1-ene-1,1-diyl)bis(4-methylbenzene)
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Overview
Description
1,1’-(4-Phenylbut-1-ene-1,1-diyl)bis(4-methylbenzene) is an organic compound with a complex structure that includes a phenyl group and two methylbenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-Phenylbut-1-ene-1,1-diyl)bis(4-methylbenzene) typically involves the reaction of 4-phenyl-1-butene with 4-methylbenzene under specific conditions. One common method involves the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the coupling reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the reaction. Purification of the final product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,1’-(4-Phenylbut-1-ene-1,1-diyl)bis(4-methylbenzene) can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in a saturated compound.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and methylbenzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
1,1’-(4-Phenylbut-1-ene-1,1-diyl)bis(4-methylbenzene) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: Employed in the development of polymers and advanced materials with specific properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-(4-Phenylbut-1-ene-1,1-diyl)bis(4-methylbenzene) involves its interaction with specific molecular targets. The phenyl and methylbenzene groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The pathways involved may include activation of specific enzymes or receptors, leading to desired chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,1’-(1-butene-1,4-diyl)bis-: Similar structure but lacks the methyl groups.
1,1-bis(4-hydroxyphenyl)-2-phenylbut-1-ene: Contains hydroxyl groups instead of methyl groups.
4-Phenyl-1-butene: A simpler structure with only one phenyl group.
Uniqueness
1,1’-(4-Phenylbut-1-ene-1,1-diyl)bis(4-methylbenzene) is unique due to the presence of both phenyl and methylbenzene groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
54441-31-5 |
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Molecular Formula |
C24H24 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-methyl-4-[1-(4-methylphenyl)-4-phenylbut-1-enyl]benzene |
InChI |
InChI=1S/C24H24/c1-19-11-15-22(16-12-19)24(23-17-13-20(2)14-18-23)10-6-9-21-7-4-3-5-8-21/h3-5,7-8,10-18H,6,9H2,1-2H3 |
InChI Key |
TVYDUYBAFVGKAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CCCC2=CC=CC=C2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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